molecular formula C15H18N4O4 B2391870 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid CAS No. 2287301-86-2

2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid

Cat. No.: B2391870
CAS No.: 2287301-86-2
M. Wt: 318.333
InChI Key: PMRVVWWOLTTZSN-UHFFFAOYSA-N
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Description

2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid is a synthetic small molecule that incorporates a 1,2,3-triazole ring, a privileged scaffold in medicinal chemistry and chemical biology . The structure is characterized by a triazole core linked to a phenylmethoxycarbonylamino (Cbz-protected amino) propyl chain and an acetic acid moiety. This bifunctional design, featuring both a protective carbamate group and a carboxylic acid, makes it a valuable building block for the synthesis of more complex molecules and for probing biological interactions. Research Applications and Value: This compound is primarily used in organic synthesis and drug discovery research. The triazole ring is known for its significant biological activities, with derivatives exhibiting a range of properties such as antibacterial, antifungal, and anticonvulsant effects . Researchers can utilize the carboxylic acid group for conjugation reactions, such as forming amide bonds with amines or ester bonds with alcohols, to create novel chemical entities. Simultaneously, the Cbz-protected amine serves as a versatile intermediate; the Cbz group can be selectively removed to reveal a free amine for further derivatization. This makes the compound particularly useful for constructing compound libraries, developing enzyme inhibitors, and synthesizing potential pharmacologically active agents. Intended Use: 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid is supplied For Research Use Only. It is strictly not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2-[4-[3-(phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c20-14(21)10-19-9-13(17-18-19)7-4-8-16-15(22)23-11-12-5-2-1-3-6-12/h1-3,5-6,9H,4,7-8,10-11H2,(H,16,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRVVWWOLTTZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC2=CN(N=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid typically involves multiple steps, starting with the preparation of the triazole ringThis reaction is highly efficient and produces the triazole ring with high yield and specificity .

  • Step 1: Synthesis of the Triazole Ring

      Reagents: Alkyne, azide, copper(I) catalyst

      Conditions: Room temperature, aqueous or organic solvent

      Reaction: Alkyne + Azide → Triazole ring

Chemical Reactions Analysis

Types of Reactions

2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can target the phenylmethoxycarbonylamino group, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized triazole derivatives

    Reduction: Amino derivatives

    Substitution: Substituted triazole derivatives

Scientific Research Applications

2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The phenylmethoxycarbonylamino group can form hydrogen bonds and hydrophobic interactions with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Features and Functional Groups

A comparative analysis of structurally related compounds reveals key differences in heterocyclic cores, substituents, and functional groups:

Compound Name Core Structure Key Functional Groups Unique Features
Target Compound 1,2,3-Triazole Cbz-protected amine, acetic acid Triazole for click chemistry; Cbz for controlled deprotection
: Fmoc-piperazine-acetic acid Piperazine Fmoc group, acetic acid Fmoc (base-labile); piperazine for solubility
: Thiazolyl acetic acid Thiazole Phenylamino, acetic acid Thiazole for aromaticity; phenylamino for π-π stacking
: Triazolyl sulfanyl acetic acid 1,2,4-Triazole Sulfanyl, dioxoisoquinolinyl, acetic acid Sulfanyl for redox activity; bulky substituents for steric effects

Physicochemical Properties

Critical physicochemical parameters (estimated for the target compound):

Property Target Compound
Molecular Weight (g/mol) ~400 (estimated) 379.4 310.37 466.51
XlogP ~2.5 (estimated) ~3.0 ~3.0 ~4.0
H-Bond Donors 2 1 2 2
H-Bond Acceptors 6 5 4 8
  • Lipophilicity : The target compound’s moderate XlogP (~2.5) suggests better aqueous solubility than ’s highly lipophilic compound (XlogP 7.5) .
  • Solubility: The acetic acid moiety in all compounds enhances solubility through ionization, but bulky groups (e.g., ’s dioxoisoquinolinyl) reduce it .

Research Findings and Implications

  • Triazole vs. Thiazole/Piperazine : The triazole’s metabolic stability and hydrogen-bonding capacity make it superior to thiazole () or piperazine () in applications requiring prolonged bioavailability .
  • Cbz vs. Fmoc : The Cbz group (target) offers acid-stable protection compared to Fmoc (), which is base-labile, enabling orthogonal deprotection strategies in synthesis .
  • Substituent Effects : Bulky groups (e.g., ) reduce solubility but enhance target specificity, while smaller groups (e.g., ) improve pharmacokinetics .

Biological Activity

2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid is a compound with a triazole ring structure, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's synthesis, biological activity, and potential applications, supported by relevant research findings.

Chemical Structure and Synthesis

The structure of 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid features a triazole ring connected to an acetic acid moiety through a phenylmethoxycarbonylamino group. The synthesis typically involves several steps, including the formation of the triazole ring via azide-alkyne cycloaddition reactions.

Synthetic Route Overview

  • Formation of Triazole Ring :
    • Reagents : Alkyne, azide, copper(I) catalyst.
    • Conditions : Room temperature in aqueous or organic solvents.
    • Reaction : Alkyne + Azide → Triazole.
  • Subsequent Modifications :
    • Oxidation and reduction reactions to introduce various substituents.

This multi-step synthesis allows for high specificity and yield in producing the desired compound.

Anticancer Potential

Recent studies have highlighted the anticancer properties of triazole derivatives, including 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid. The compound's mechanism of action may involve inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study: Hep-G2 Cell Line

A notable investigation assessed the cytotoxic effects of various triazole compounds against the Hep-G2 liver cancer cell line. The MTT assay revealed that certain indole-triazole hybrids exhibited significant anti-proliferative effects, with cell viability dropping to as low as 10.99% at concentrations of 100 µg/mL .

CompoundCell Viability (%)Reference
Indole-Triazole Hybrid 8b10.99 ± 0.59
Standard Drug (Doxorubicin)10.8 ± 0.41

This study suggests that compounds with similar structural motifs may enhance anticancer efficacy.

Other Biological Activities

Beyond anticancer effects, triazoles are known for their diverse biological activities, including:

  • Antiviral Properties : Some triazole derivatives exhibit antiviral activity, making them candidates for further investigation in virology .
  • Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes involved in disease pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the biological efficacy of triazole compounds. Variations in substituents on the triazole ring can significantly impact their pharmacological properties. For instance, modifications that enhance lipophilicity or alter electronic properties can lead to improved binding affinity to biological targets.

Q & A

Q. What are the established synthetic routes for 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid, and how do reaction conditions influence yield?

The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. A key step is the coupling of a propargylamine derivative with an azide-functionalized phenylmethoxycarbonyl (Cbz) precursor, followed by acetic acid side-chain incorporation. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst loading (CuI vs. CuSO₄/sodium ascorbate) critically affect regioselectivity and yield. Post-synthesis, purification often requires column chromatography or recrystallization to isolate the product from byproducts like unreacted azides .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • ¹H/¹³C NMR : The triazole proton resonates at δ 7.8–8.2 ppm, while the Cbz-protected amine’s methylene groups appear as multiplet signals near δ 3.5–4.0 ppm. The acetic acid moiety shows a characteristic singlet for the methylene group (δ ~4.2 ppm) and a carboxylate proton (broad, δ ~12 ppm if protonated).
  • IR : Stretching vibrations for the Cbz carbamate (1680–1720 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹ broad, 1700 cm⁻¹ C=O) confirm functional groups.
  • MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ with a calculated exact mass (e.g., C₁₇H₂₁N₅O₄⁺ = 360.1663) .

Advanced Research Questions

Q. What strategies resolve contradictions in observed vs. predicted physicochemical properties (e.g., solubility, logP)?

Discrepancies often arise from the compound’s amphiphilic nature (polar carboxylic acid vs. hydrophobic Cbz group). Experimental logP can be validated via reverse-phase HPLC using a calibration curve of standards. Solubility profiling in buffered solutions (pH 2–8) combined with molecular dynamics simulations helps identify optimal formulation conditions. For example, poor solubility in aqueous buffers may necessitate prodrug derivatization (e.g., esterification of the carboxylic acid) .

Q. How can computational methods optimize the synthesis and bioactivity of this compound?

  • Reaction Design : Quantum mechanical calculations (DFT) predict transition states for CuAAC regioselectivity, guiding solvent/catalyst selection .
  • Docking Studies : Molecular docking into target proteins (e.g., enzymes with triazole-binding pockets) identifies critical interactions, such as hydrogen bonding with the triazole N-atoms or π-stacking with the phenyl group. MD simulations assess binding stability .
  • SAR Analysis : Substituent variations (e.g., replacing Cbz with Boc or altering the propyl chain length) are modeled to prioritize analogs for synthesis .

Q. What experimental designs are recommended for analyzing contradictory bioactivity data across assays?

Use a tiered approach:

  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed incubation times, controlled DMSO concentrations) to rule out false positives.
  • Off-Target Screening : Employ kinase/GPCR panels to identify nonspecific interactions.
  • Mechanistic Studies : Fluorescence polarization or SPR assays quantify direct target binding, distinguishing true activity from assay artifacts .

Q. How can combinatorial libraries of triazole derivatives be constructed for high-throughput screening?

Employ a "split-and-pool" strategy:

  • Diversification Points : Vary the Cbz group (e.g., aryl, heteroaryl), propyl linker length, and acetic acid substituents.
  • Automation : Use microwave-assisted synthesis for rapid cycloaddition and robotic liquid handlers for parallel purification.
  • Quality Control : LC-MS tracking ensures library integrity, while cheminformatics tools (e.g., Tanimoto similarity indexing) prioritize structurally diverse candidates .

Methodological Challenges

Q. What purification challenges arise during scale-up, and how are they addressed?

Common issues include:

  • Byproduct Formation : Unreacted azides or dimeric triazoles, mitigated via gradient elution in HPLC.
  • Acidic Degradation : The carboxylic acid group may protonate under acidic conditions, requiring neutral pH during chromatography.
  • Crystallization Optimization : Screen solvents (e.g., EtOAc/hexane) and additives (e.g., seed crystals) to enhance crystal lattice stability .

Q. How do stability studies inform storage and handling protocols?

Accelerated stability testing (40°C/75% RH for 4 weeks) reveals degradation pathways:

  • Hydrolysis : The Cbz carbamate is susceptible to basic conditions; store at pH 5–6.
  • Oxidation : The triazole ring is stable, but the propyl chain may oxidize; argon blanket storage is recommended.
  • Light Sensitivity : UV-Vis spectroscopy confirms photodegradation; amber vials are essential .

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